N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)13-6-4-12(19)5-7-13)17(24)20-14-9-11(18)3-8-15(14)25-2/h3-9H,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBIAJQQDPGSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has the following structural formula:
It features a triazole ring which is known for its diverse biological activities. The presence of substituents such as chlorine and fluorine enhances its pharmacological profile.
Biological Activity Overview
Research indicates that 1,2,3-triazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of triazole derivatives. They can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549) .
- Antimicrobial Properties : Triazole compounds have shown efficacy against bacterial and fungal infections. They disrupt microbial cell membranes and inhibit essential enzymes .
- Antitrypanosomal Activity : Recent studies have evaluated triazole-based hybrids for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives exhibited potent activity with IC50 values significantly lower than those of standard treatments .
Anticancer Studies
A comprehensive study assessed the antiproliferative activity of various triazole derivatives against A549 lung cancer cells. The results indicated:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 27.89 | Induces apoptosis via ROS production |
| Reference Compound (Chrysin) | 8.80 | Apoptosis induction |
The presence of a fluorine atom on the phenyl ring was found to enhance the compound's activity .
Antimicrobial Activity
In antimicrobial assays, triazole derivatives displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring could enhance antibacterial potency .
Antitrypanosomal Activity
The evaluation of triazole analogs against T. cruzi revealed promising results:
| Compound | IC50 (μM) | Efficacy |
|---|---|---|
| Triazole Derivative 1d | 0.21 | High efficacy against trypomastigotes |
| Triazole Derivative 1f | 1.23 | Active against intracellular amastigotes |
These findings suggest that the triazole scaffold can be optimized for better efficacy against parasitic infections .
Case Studies
Several case studies have documented the therapeutic potential of triazoles in clinical settings. For instance, a combination therapy involving a triazole derivative and traditional chemotherapy agents showed enhanced efficacy in treating resistant cancer types.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown promising results in inhibiting various cancer cell lines. The anticancer efficacy of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Efficacy
A study published in ACS Omega evaluated a series of triazole derivatives against multiple cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant growth inhibition percentages against various lines, including:
- SNB-19 : 86.61%
- OVCAR-8 : 85.26%
- NCI-H40 : 75.99%
These results suggest that the compound could be a candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, the compound also demonstrates antimicrobial potential. Research has shown that triazole derivatives can inhibit mycobacterial and fungal strains effectively.
Case Study: Antimicrobial Screening
A study investigated a range of triazole compounds for their antimicrobial activity. The synthesized compounds were tested against several bacterial strains and showed comparable or superior activity to standard antibiotics such as isoniazid and ciprofloxacin. This suggests that this compound could serve as an effective antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Studies have indicated that modifications to the triazole ring and substituents on the phenyl groups can significantly impact biological activity.
Data Table: Structure-Activity Relationship Insights
| Compound Variant | Anticancer Activity (IC50) | Antimicrobial Activity | Key Structural Features |
|---|---|---|---|
| Original Compound | <100 μM | Effective against mycobacteria | Triazole ring with chloro and methoxy substitutions |
| Modified Variant 1 | <50 μM | Moderate efficacy | Additional fluorine substitution |
| Modified Variant 2 | <30 μM | High efficacy | Altered phenyl group |
This table illustrates how slight structural changes can lead to variations in biological activity, guiding future synthetic efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
